Elmustine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

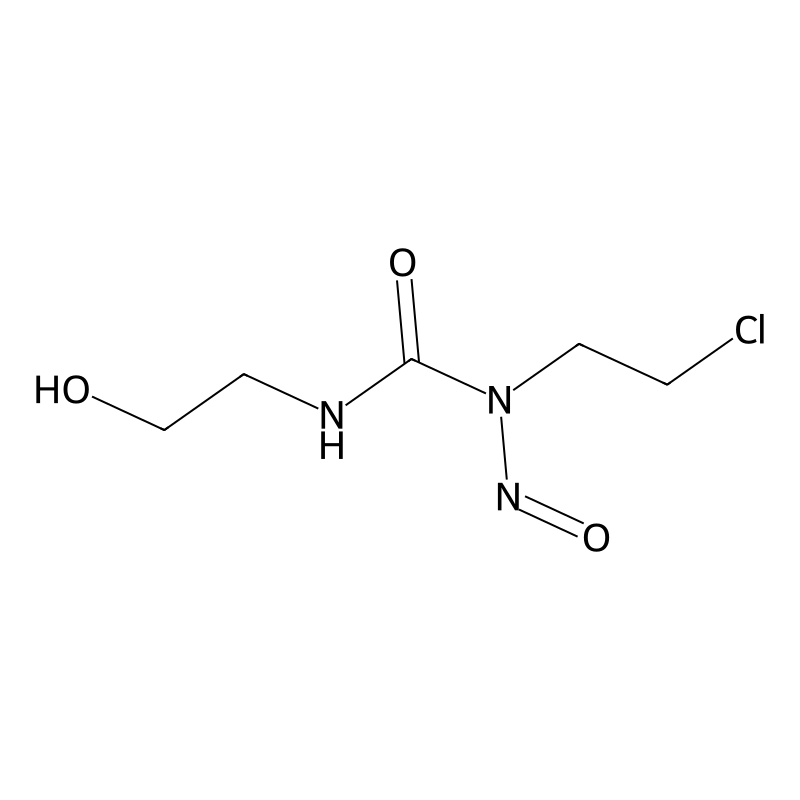

Elmustine is a chemical compound classified as a nitrosourea, specifically N-Nitroso-2-(2-chloroethyl)-N-(2-hydroxyethyl)acetamide. It is primarily utilized in the field of oncology due to its potent cytotoxic properties against various cancer cell lines. Elmustine functions by forming DNA cross-links, thereby disrupting the replication and transcription processes essential for cell survival. The compound is known for its ability to target rapidly dividing cells, making it effective in treating certain types of cancers, including gliomas and lymphomas.

Elmustine belongs to the class of alkylating agents. These compounds damage DNA by forming covalent bonds with DNA bases, leading to strand breaks and ultimately cell death []. Elmustine's specific mechanism involves transferring alkyl groups (chloroethyl and hydroxyethyl) to DNA nucleotides, disrupting their structure and function [].

Mechanism of Action:

Preclinical Studies:

Elmustine is often employed in preclinical studies, which involve research conducted in laboratories using cells or animal models before clinical trials in humans. These studies aim to:

- Evaluate the anti-tumor efficacy of Elmustine against various cancer types [, ].

- Investigate potential mechanisms of resistance to Elmustine treatment [].

- Develop combination therapies with Elmustine and other drugs to improve treatment outcomes [].

These preclinical studies provide valuable insights into the potential therapeutic applications of Elmustine and inform the design of future clinical trials.

Translational Research:

Elmustine is also used in translational research, which bridges the gap between preclinical findings and clinical applications. This type of research focuses on:

- Alkylation of DNA: Elmustine reacts with nucleophilic sites on DNA, particularly the N7 position of guanine, leading to the formation of DNA cross-links. This reaction is crucial for its mechanism of action as an anticancer agent.

- Hydrolysis: In aqueous environments, elmustine can hydrolyze to form reactive intermediates that further participate in alkylation reactions.

- Nitrosation: The presence of nitrosating agents can lead to the formation of N-nitroso derivatives, which may enhance its reactivity and cytotoxicity.

Elmustine exhibits significant biological activity through its mechanism of action:

- Cytotoxicity: The compound induces apoptosis in cancer cells by causing extensive DNA damage. Studies have shown that elmustine effectively reduces cell viability in various cancer cell lines.

- Hypoxia Activation: Some derivatives of elmustine are designed to activate under hypoxic conditions, which are prevalent in solid tumors, thereby enhancing their therapeutic efficacy.

- DNA Repair Inhibition: Elmustine's ability to form DNA cross-links interferes with the repair mechanisms of cancer cells, making them more susceptible to further damage from other therapies.

The synthesis of elmustine typically involves the following steps:

- Starting Materials: The synthesis begins with N-(2-chloroethyl)-N-nitrosocarbamoylazide and ethanolamine.

- Reaction Conditions: These reactants are combined in isopropanol under controlled conditions to facilitate the formation of elmustine.

- Purification: Post-reaction, elmustine is purified through techniques such as recrystallization or chromatography to obtain a product suitable for pharmaceutical applications .

Interaction studies involving elmustine focus on its pharmacokinetics and pharmacodynamics:

- Drug Interactions: Research indicates potential interactions with other anticancer drugs, which may alter efficacy or increase toxicity.

- Biomolecular Targets: Studies have identified interactions with specific cellular proteins involved in DNA repair pathways, which could influence treatment outcomes.

Elmustine shares structural and functional similarities with several other compounds in the nitrosourea class. Here are some notable comparisons:

| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Lomustine | Similar nitrosourea | Alkylates DNA | Used for brain tumors specifically |

| Carmustine | Similar nitrosourea | Forms DNA cross-links | Effective in glioblastoma treatment |

| Streptozotocin | Similar nitrosourea | Induces DNA damage | Targets pancreatic beta cells |

| Nitrosourea | General class | Alkylates nucleophiles | Broad spectrum activity |

Elmustine is unique due to its specific structural modifications that enhance its solubility and bioavailability compared to other nitrosoureas. Its targeted mechanism under hypoxic conditions also sets it apart from similar compounds.

Molecular Formula and Weight: C₅H₁₀ClN₃O₃

Elmustine possesses the molecular formula C₅H₁₀ClN₃O₃, representing a compact nitrosourea compound with significant structural complexity within its relatively small molecular framework [3] [5]. The molecular weight of elmustine is precisely 195.61 grams per mole, which has been consistently reported across multiple analytical determinations [3] [15] [16]. This molecular weight places elmustine within the optimal range for blood-brain barrier penetration, a characteristic shared by other therapeutically relevant nitrosourea compounds [37].

The atomic composition of elmustine consists of five carbon atoms, ten hydrogen atoms, one chlorine atom, three nitrogen atoms, and three oxygen atoms, totaling twenty-two atoms in the complete molecular structure [3] [27]. The molecular weight calculation can be verified through standard atomic mass summations: carbon contributing 60.055 atomic mass units, hydrogen contributing 10.080 atomic mass units, chlorine contributing 35.453 atomic mass units, nitrogen contributing 42.021 atomic mass units, and oxygen contributing 47.997 atomic mass units, yielding the total molecular weight of 195.606 grams per mole [3].

Table 1: Fundamental Molecular Properties of Elmustine

| Property | Value | Reference Source |

|---|---|---|

| Molecular Formula | C₅H₁₀ClN₃O₃ | [3] [5] [15] |

| Molecular Weight (g/mol) | 195.61 | [3] [15] [16] |

| Monoisotopic Mass (Da) | 195.04106 | [27] |

| Total Atom Count | 22 | [3] |

| Carbon Atoms | 5 | [3] |

| Hydrogen Atoms | 10 | [3] |

| Chlorine Atoms | 1 | [3] |

| Nitrogen Atoms | 3 | [3] |

| Oxygen Atoms | 3 | [3] |

The molecular formula C₅H₁₀ClN₃O₃ indicates the presence of multiple functional groups characteristic of nitrosourea compounds, including the essential nitrosourea moiety that defines this chemical class [37]. The chloroethyl and hydroxyethyl substituents attached to the central urea framework contribute to the compound's unique chemical properties and biological activity profile [4] [26].

Systematic Nomenclature: 1-(2-Chloroethyl)-3-(2-hydroxyethyl)-1-nitrosourea

The systematic nomenclature of elmustine follows International Union of Pure and Applied Chemistry guidelines, with the complete name being 1-(2-chloroethyl)-3-(2-hydroxyethyl)-1-nitrosourea [3] [4] [15]. This nomenclature precisely describes the structural arrangement of substituents on the central urea backbone, with the nitroso group attached to the nitrogen bearing the 2-chloroethyl substituent [3] [12].

The systematic name reveals the fundamental structural organization of elmustine, consisting of a central urea moiety with two distinct alkyl substituents [4] [15]. The 2-chloroethyl group is attached to the first nitrogen atom, which also bears the nitroso functional group, while the 2-hydroxyethyl group is attached to the third nitrogen atom of the urea framework [3] [15]. This specific substitution pattern distinguishes elmustine from other nitrosourea compounds and contributes to its unique pharmacological properties [5].

Alternative nomenclature systems have been employed in various scientific literature, including the designation as 3-(2-chloroethyl)-1-(2-hydroxyethyl)-3-nitrosourea, which reflects alternative numbering conventions for the urea nitrogen atoms [14] [18]. However, the most widely accepted systematic name remains 1-(2-chloroethyl)-3-(2-hydroxyethyl)-1-nitrosourea, as confirmed by major chemical databases and regulatory agencies [3] [5] [12].

Table 2: Nomenclature Variations and Synonyms for Elmustine

| Nomenclature Type | Name | Reference |

|---|---|---|

| IUPAC Systematic | 1-(2-chloroethyl)-3-(2-hydroxyethyl)-1-nitrosourea | [3] [15] |

| Alternative Systematic | 3-(2-chloroethyl)-1-(2-hydroxyethyl)-3-nitrosourea | [14] [18] |

| Common Name | Elmustine | [5] |

| Research Code | HECNU | [5] |

| Research Code | FFC-33 | [5] |

| NSC Number | NSC-294895 | [5] [12] |

The systematic nomenclature also emphasizes the presence of the nitrosourea functional group, which is essential for the compound's mechanism of action as a DNA alkylating agent [26]. The specific positioning of the nitroso group on the nitrogen bearing the chloroethyl substituent is crucial for the compound's biological activity and distinguishes it from related nitrosourea compounds [37].

Stereochemical Configuration and Isomerism

Elmustine exhibits a unique stereochemical profile characterized by the absence of chiral centers in its molecular structure, resulting in an achiral compound that does not display optical isomerism [3] [12]. The molecular structure of elmustine contains no asymmetric carbon atoms, which eliminates the possibility of enantiomeric forms and simplifies its stereochemical analysis [3] [27].

The absence of chiral centers in elmustine distinguishes it from many other pharmaceutical compounds that exhibit complex stereochemical behavior [34]. The compound's achiral nature means that it exists as a single stereoisomeric form, without the complications associated with enantiomeric pairs that often require separate evaluation for biological activity [34]. This structural characteristic simplifies both the synthesis and analytical characterization of elmustine [4].

Despite the absence of chiral centers, elmustine can exist in different conformational states due to rotation around single bonds within the molecule [25]. The 2-chloroethyl and 2-hydroxyethyl substituents can adopt various rotational conformations, though these do not represent true stereoisomers but rather conformational isomers that rapidly interconvert at room temperature [25]. The energy barriers for rotation around the carbon-nitrogen bonds in the substituent chains are relatively low, allowing for free rotation and conformational flexibility [25].

Table 3: Stereochemical Analysis of Elmustine

| Stereochemical Feature | Status | Implication |

|---|---|---|

| Chiral Centers | Absent | No optical isomerism |

| Enantiomers | None | Single stereoisomeric form |

| Geometric Isomerism | Not applicable | No double bonds with substituents |

| Conformational Isomers | Present | Multiple rotational conformations |

| Optical Activity | None | Achiral compound |

The nitrosourea functional group in elmustine does not introduce additional stereochemical complexity, as the nitroso group is attached to a nitrogen atom that is not a chiral center [30] [31]. The planar nature of the urea moiety restricts certain conformational arrangements but does not create stereoisomeric possibilities [30]. This structural simplicity is advantageous for pharmaceutical development, as it eliminates the need to consider stereoselective synthesis or separation of enantiomers [34].

Research on related nitrosourea compounds has demonstrated that stereochemical considerations can significantly influence biological activity, particularly in compounds containing chiral centers [30] [31]. However, elmustine's achiral nature means that all molecules of the compound possess identical three-dimensional arrangements and therefore exhibit uniform biological activity [34]. This characteristic contributes to the reproducibility of elmustine's pharmacological effects and simplifies quality control procedures during manufacturing [34].

InChIKey and SMILES Representations

The International Chemical Identifier Key for elmustine is YJZJEQBSODVMTH-UHFFFAOYSA-N, which provides a unique, standardized identifier for the compound in chemical databases and literature [3] [5] [12]. This InChIKey serves as a compact representation of the complete molecular structure and enables unambiguous identification of elmustine across different chemical information systems [3] [27].

The complete International Chemical Identifier string for elmustine is InChI=1S/C5H10ClN3O3/c6-1-3-9(8-12)5(11)7-2-4-10/h10H,1-4H2,(H,7,11), which encodes the complete structural information including atomic connectivity, hydrogen positions, and stereochemical details [3] [12]. This standardized representation allows for precise structural communication and facilitates computational analysis of the compound [3].

Table 4: Structural Representation Formats for Elmustine

| Representation Type | Code/Formula | Reference |

|---|---|---|

| InChIKey | YJZJEQBSODVMTH-UHFFFAOYSA-N | [3] [5] [12] |

| Complete InChI | InChI=1S/C5H10ClN3O3/c6-1-3-9(8-12)5(11)7-2-4-10/h10H,1-4H2,(H,7,11) | [3] [12] |

| Canonical SMILES | OCCNC(=O)N(CCCl)N=O | [3] [18] |

| Isomeric SMILES | C(CCl)NC(=O)N(CCO)N=O | [18] |

The Simplified Molecular Input Line Entry System representation of elmustine exists in two primary forms: the canonical SMILES OCCNC(=O)N(CCCl)N=O and the isomeric SMILES C(CCl)NC(=O)N(CCO)N=O [3] [18]. Both SMILES representations convey the same structural information but differ in their notation conventions for representing the molecular connectivity [3] [18]. The canonical SMILES format provides a standardized linear notation that uniquely represents the molecular structure without ambiguity [3].

The SMILES representations clearly illustrate the key structural features of elmustine, including the central urea carbonyl group represented by C(=O), the nitroso group represented by N=O, the chloroethyl chain represented by CCCl, and the hydroxyethyl chain represented by CCO [3] [18]. These linear notations enable computational processing and facilitate structure-activity relationship studies [18].

The synthetic pathways for elmustine, chemically known as 1-(2-chloroethyl)-3-(2-hydroxyethyl)nitrosourea, have been extensively developed to optimize both yield and purity while maintaining safe operational conditions. The compound represents a significant member of the nitrosourea family of antineoplastic agents, with its synthesis requiring careful control of reaction parameters to achieve pharmaceutical-grade quality [1] [2].

2-Chloroethylisocyanate Intermediate Pathway

The most widely utilized synthetic approach for elmustine involves the sequential reaction of 2-chloroethylisocyanate with ethanolamine, followed by nitrosation to introduce the nitroso functional group [1] . This pathway offers several advantages including mild reaction conditions, high atom economy, and the ability to achieve excellent yields under optimized conditions.

The initial step involves the nucleophilic attack of ethanolamine on 2-chloroethylisocyanate, forming the corresponding urea intermediate. This carbamylation reaction proceeds through a well-defined mechanism where the primary amine nitrogen of ethanolamine attacks the electrophilic carbon of the isocyanate group [4]. The reaction is typically conducted in polar protic solvents such as isopropanol or tetrahydrofuran at temperatures ranging from 20 to 50 degrees Celsius [5] [4].

Under optimized continuous flow conditions, this transformation has been achieved with yields ranging from 63 to 92 percent, with residence times as short as 30 minutes [5] [4]. The reaction demonstrates first-order kinetics with respect to each reactant, suggesting a concerted mechanism where both reactants participate in the rate-determining step [6] [7]. Temperature control is critical, as elevated temperatures above 60 degrees Celsius lead to significant decomposition of both starting materials and products [4].

The mechanistic pathway involves the formation of a tetrahedral intermediate following nucleophilic attack, which subsequently undergoes proton transfer and elimination to yield the stable urea product. The presence of a catalytic amount of triethylamine (0.01 to 0.1 equivalents) significantly enhances reaction rates by facilitating proton abstraction during the carbamylation process [4] [8].

Solvent selection plays a crucial role in reaction efficiency and product quality. Mixed solvent systems, particularly tetrahydrofuran combined with isopropanol in a 1:1 ratio, provide optimal solubility for both reactants while minimizing side reactions [4] [9]. The use of dichloromethane as a co-solvent has been explored but requires careful handling due to environmental considerations [5].

Nitrosation Strategies Using Sodium Azide/Nitrogen Tetroxide

An alternative synthetic approach involves the use of sodium azide in combination with nitrogen tetroxide for the nitrosation step, offering unique advantages in terms of regioselectivity and product purity [1] [2]. This methodology represents a significant advancement in nitrosourea synthesis, providing access to the nitroso functionality under controlled conditions.

The synthetic sequence begins with the reaction of 2-chloroethylisocyanate with activated sodium azide to form 2-chloroethylcarbamoylazide as a key intermediate [1] [2]. This transformation proceeds through nucleophilic substitution where the azide anion attacks the carbonyl carbon of the isocyanate, displacing the isocyanate oxygen and forming a stable carbamoylazide linkage.

The subsequent nitrosation step involves the careful addition of 2-chloroethylcarbamoylazide to a suspension containing anhydrous sodium acetate and nitrogen tetroxide in carbon tetrachloride [1] [2]. This reaction forms N-(2-chloroethyl)-N-nitrosocarbamoylazide through electrophilic nitrosation, where nitrogen tetroxide serves as the nitrosonium source.

The final step in this pathway involves the reaction of the nitrosocarbamoylazide intermediate with ethanolamine in isopropanol, yielding elmustine through azide displacement [1] [2]. This transformation is particularly noteworthy as it allows for the precise positioning of the nitroso group at the desired nitrogen center, minimizing the formation of regioisomeric products.

The nitrogen tetroxide/sodium acetate system operates through a unique mechanism involving the in situ generation of nitrosonium acetate, which serves as the active nitrosating species [10] [11]. The presence of sodium acetate is essential for maintaining the appropriate pH balance and preventing over-nitrosation or decomposition reactions.

Reaction optimization studies have demonstrated that temperature control between 0 and 10 degrees Celsius is critical for achieving high yields while minimizing side product formation [2] [10]. The use of carbon tetrachloride as solvent provides the necessary anhydrous conditions while offering good solubility for the nitrogen tetroxide reagent.

Optimization of Yield and Purity

The optimization of elmustine synthesis has focused on systematic investigation of reaction parameters to maximize both chemical yield and product purity while maintaining operational safety and cost-effectiveness [5] [4] [8]. Contemporary approaches employ continuous flow methodologies combined with real-time analytical monitoring to achieve precise control over reaction conditions.

Process intensification through continuous flow technology has emerged as a transformative approach for elmustine synthesis, offering significant advantages over traditional batch processes [5] [4] [9]. The implementation of microreactor systems enables precise temperature control, enhanced mass transfer, and reduced reaction times while maintaining consistent product quality.

Telescoped synthesis protocols have been developed that integrate the carbamylation and nitrosation steps into a single continuous process [5] [4]. These systems incorporate liquid-liquid extraction between reaction stages to remove basic impurities that could interfere with subsequent nitrosation reactions [4] [8]. The integration of Zaiput liquid-liquid separators allows for efficient removal of triethylamine while maintaining the organic product stream for further processing.

Solvent optimization studies have identified mixed solvent systems that provide optimal balance between reactant solubility, reaction kinetics, and product isolation [4] [9]. The use of 2-methyltetrahydrofuran as a primary solvent offers advantages including improved environmental profile, enhanced product solubility, and compatibility with downstream purification processes [9].

Stoichiometric optimization has revealed that the use of 1.4 equivalents of 2-chloroethylisocyanate relative to the amine nucleophile provides optimal conversion while minimizing excess reagent consumption [4]. This represents a 20 to 25 percent improvement in yield compared to equimolar conditions, attributed to the suppression of competing hydrolysis reactions.

Temperature ramping protocols have been investigated to balance reaction kinetics with thermal stability [4] [7]. Initiation at ambient temperature followed by gradual heating to 50 degrees Celsius maximizes conversion while preventing decomposition of thermally sensitive intermediates.

Purification methodologies have been refined to achieve pharmaceutical-grade purity through combined extraction and crystallization procedures [4] [9]. The implementation of hot filtration from petroleum ether effectively removes insoluble impurities, while subsequent crystallization from acetonitrile provides high-purity product suitable for pharmaceutical applications.

Quality control parameters have been established based on high-performance liquid chromatography analysis, with purity specifications exceeding 98 percent for pharmaceutical applications [5] [4]. The development of robust analytical methods enables real-time monitoring of reaction progress and product quality throughout the synthesis.

Scale-up considerations have been addressed through the design of continuous manufacturing platforms capable of producing 250 grams per day of pharmaceutical-grade elmustine [9]. These systems incorporate automated control systems, in-line purification, and quality monitoring to ensure consistent product specifications at production scale.

Radiolabeled Synthesis (Carbon-11 HECNU)

The development of carbon-11 labeled elmustine (carbon-11 HECNU) represents a specialized synthetic challenge requiring the incorporation of the short-lived radioisotope while maintaining high radiochemical purity and specific activity [12] [13] [14]. This radiolabeled analog serves as a valuable tool for positron emission tomography studies and pharmacokinetic investigations.

The synthetic approach for carbon-11 HECNU begins with the preparation of carbon-11 labeled 2-chloroethylisocyanate through the reaction of carbon-11 phosgene with 2-chloroethylamine hydrochloride [12] [15]. This transformation is conducted at elevated temperatures (60 to 65 degrees Celsius) in dioxane as solvent, providing the radiolabeled isocyanate intermediate with suitable radiochemical purity for subsequent reactions.

The carbon-11 phosgene precursor is generated through established radiochemical protocols involving the conversion of cyclotron-produced carbon-11 carbon dioxide to carbon-11 methane, followed by reaction with ammonia gas over platinum catalyst at 1000 degrees Celsius [12] [13]. This multi-step process requires careful coordination of timing due to the short half-life of carbon-11 (20.4 minutes).

The carbamylation step involves the reaction of carbon-11 labeled 2-chloroethylisocyanate with ethanolamine under controlled conditions to form the carbon-11 labeled urea intermediate [12]. This reaction proceeds with kinetics similar to the non-radioactive analog, though reaction times are optimized to minimize radioactive decay losses.

The final nitrosation step employs sodium nitrite in acidic medium to introduce the nitroso functionality, yielding carbon-11 HECNU with radiochemical yields of approximately 18 percent relative to the initial carbon-11 phosgene activity [12] [15]. While this yield is lower than conventional synthesis, it represents acceptable performance for radiopharmaceutical applications given the constraints of radioactive decay.

Purification of carbon-11 HECNU is accomplished through preparative-scale high-performance liquid chromatography using Partisil columns [12]. This methodology effectively separates the desired product from isomeric by-products, particularly the 1-(2-chloroethyl)-3-nitroso-3-(2-hydroxyethyl)urea isomer that forms during nitrosation.

The radiolabeled synthesis achieves radiochemical purities exceeding 98 percent with specific activities of 7.33 gigabecquerels per micromole [12] [13]. These specifications are suitable for positron emission tomography imaging applications and pharmacokinetic studies requiring high radiochemical quality.

Quality control protocols for radiolabeled synthesis include real-time monitoring of radiochemical purity through radio-high-performance liquid chromatography, verification of chemical identity through mass spectrometry, and assessment of specific activity through established radiometric techniques [12] [14]. These analytical methods ensure that the radiolabeled product meets specifications for research and clinical applications.

The overall synthesis time for carbon-11 HECNU, from initial carbon-11 production through final purification, requires 45 to 60 minutes [12]. This timeline represents the optimized balance between synthetic efficiency and radioactive decay considerations, providing sufficient activity for multiple research applications from a single synthesis.